6-碘-2-己烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

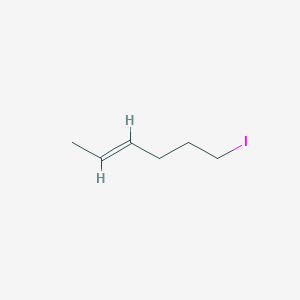

6-Iodo-2-hexene is an organic compound . It is an unsaturated compound, meaning it contains at least one carbon-carbon double bond . The carbon atoms in the chemical structure of 6-Iodo-2-hexene are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .

Synthesis Analysis

One of the synthesis methods for compounds like 6-Iodo-2-hexene involves a palladium-catalysed three-component cross-coupling reaction . This process involves iodoalkenes such as 6-iodo-1-hexene or their derivatives, carbon monoxide, and 9-alkyl- or 9-aryl-9-BBN derivatives . The reaction proceeds via a radical process, allowing cyclization of the iodoalkenes to five-membered rings prior to the couplings with carbon monoxide and boron reagents .Molecular Structure Analysis

The molecular formula of 6-Iodo-2-hexene is C6H11I . The structure contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond .Physical And Chemical Properties Analysis

The average mass of 6-Iodo-2-hexene is 210.056 Da . More detailed physical and chemical properties are not available in the search results.科学研究应用

自由基、碳负离子和卡宾途径

Ashby 等人(1993 年)研究了 6-碘-2-己烯与 THF 中的二烷基酰胺发生反应的机理,观察到了同时存在的自由基、碳负离子和卡宾途径。这项工作突出了该化合物的多方面化学反应性,这对于理解其在有机合成中的应用至关重要 (Ashby 等人,1993 年)。

锂-碘交换介导的原子转移环化

Bailey 和 Carson(1998 年)描述了一种涉及 6-碘-2-己烯的新型转化,该转化通过锂-碘交换过程环异构化为(碘甲基)环戊烷。这一发现对于有机化学中环状化合物的合成具有重要意义 (Bailey 和 Carson,1998 年)。

化学教育实验

Sereda(2006 年)在系列调查中利用了 6-碘-2-己烯用于教育目的,展示了其在各种化学学科的实践课程中的实用性。这一应用对于学术环境至关重要,尤其是在教授复杂的化学反应方面 (Sereda,2006 年)。

5-己烯基锂的生成和环化

Bailey 等人(2005 年)探索了从 6-碘-2-己烯生成和环化 5-己烯基锂,表明了其在复杂有机分子合成中的作用。这项研究强调了该化合物在创建结构多样的有机化合物中的重要性 (Bailey 等人,2005 年)。

钴催化的顺序自由基环化-芳基化

Someya 等人(2006 年)报道了 6-碘-2-己烯衍生物钴催化转化为苄基取代的氧杂环戊烷,说明了 6-碘-2-己烯在有机金属催化和有机硅化合物合成中的潜力 (Someya 等人,2006 年)。

安全和危害

The safety data sheet for a similar compound, 6-Iodo-1-hexyne, indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful to aquatic life with long-lasting effects . These hazards may also apply to 6-Iodo-2-hexene, but specific safety data for 6-Iodo-2-hexene is not available in the search results.

作用机制

Target of Action

It’s known that iodoalkenes like 6-iodo-2-hexene often participate in various organic reactions, potentially interacting with different molecular targets .

Mode of Action

For instance, they can undergo palladium-catalyzed cross-coupling reactions . In such reactions, the iodine atom in 6-Iodo-2-hexene could act as a leaving group, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

Iodoalkenes like 6-iodo-2-hexene can be involved in various organic reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The physical and chemical properties of the compound, such as its molecular weight and structure, would likely influence its pharmacokinetic profile .

Result of Action

As an iodoalkene, 6-iodo-2-hexene could potentially participate in various chemical reactions, leading to the formation of new compounds with distinct properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Iodo-2-hexene. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions in which 6-Iodo-2-hexene participates .

属性

IUPAC Name |

(E)-6-iodohex-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRXMKQRGARTAB-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2695335.png)

![5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2695339.png)

![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B2695343.png)

![Methyl N-[4-(bromomethyl)phenyl]carbamate](/img/structure/B2695344.png)

![1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2695345.png)

![N-([2,3'-bipyridin]-3-ylmethyl)nicotinamide](/img/structure/B2695349.png)

![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)

![1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2695354.png)